Bucrilate

Catalog No.
S564186
CAS No.
1069-55-2
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bucrilate

CAS Number

1069-55-2

Product Name

Bucrilate

IUPAC Name

2-methylpropyl 2-cyanoprop-2-enoate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-6(2)5-11-8(10)7(3)4-9/h6H,3,5H2,1-2H3

InChI Key

QRWOVIRDHQJFDB-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(=C)C#N

Synonyms

alpha-Cyanoacrylate, Isobutyl, Bucrilate, Bucrylate, Cyanoacrylate, Isobutyl, Isobutyl 2 cyanoacrylate, Isobutyl alpha Cyanoacrylate, Isobutyl alpha-Cyanoacrylate, Isobutyl Cyanoacrylate, Isobutyl-2-cyanoacrylate, Isobutylcyanoacrylate

Canonical SMILES

CC(C)COC(=O)C(=C)C#N

Plant Pathology:

Buclilate, also known as S-2,3,4-trichloroallyl di-isopropylthiocarbamate, is a molecule primarily studied for its potential applications in plant pathology. Research suggests it exhibits fungicidal activity against various fungal pathogens affecting crops, including:

  • Rhizoctonia solani: This fungus causes damping-off disease in seedlings, root rot, and stem canker in various crops . Buclilate has been shown to effectively control this pathogen in greenhouse and field settings .
  • Sclerotinia sclerotiorum: This fungus causes white mold disease in numerous crops, leading to significant economic losses. Studies have demonstrated the potential of buclilate in managing this pathogen in various fruit crops .

Mode of Action:

The exact mechanism by which buclilate exerts its fungicidal effect is still under investigation. However, research suggests it might disrupt the fungal cell wall biosynthesis or interfere with essential metabolic pathways within the fungus .

Bucrilate, also known as isobutyl cyanoacrylate, is an organic compound with the molecular formula C₈H₁₁NO₂. It belongs to the class of cyanoacrylates, which are characterized by their rapid polymerization and strong adhesive properties. Bucrilate is primarily utilized as a tissue adhesive in medical applications, enabling the adhesion of tissue to tissue or tissue to non-tissue surfaces, such as prostheses. Its effectiveness in forming strong bonds quickly makes it a preferred choice in surgical procedures and wound closure techniques .

In a medical context, bucrilate acts as a topical tissue adhesive. During the polymerization process triggered by moisture, bucrilate forms strong bonds with the tissue surfaces it comes in contact with, effectively closing wounds []. The mechanism involves the cyanoacrylate group reacting with nucleophilic groups (electron-donating groups) present in tissue proteins.

Bucrilate undergoes polymerization when exposed to moisture, leading to the formation of long-chain polymers. This reaction is initiated by the presence of water, which acts as a catalyst. The general reaction can be represented as follows:

C8H11NO2+nH2O C8H11NO2)n+nH2O\text{C}_8\text{H}_{11}\text{NO}_2+n\text{H}_2\text{O}\rightarrow \text{ C}_8\text{H}_{11}\text{NO}_2)_n+n\text{H}_2\text{O}

This polymerization process results in a solid adhesive mass that exhibits excellent mechanical strength and biocompatibility . Additionally, bucrilate can react with various functional groups present in biological tissues, further enhancing its adhesive properties.

Bucrilate demonstrates significant biological activity as a bactericidal agent. Its application in wound closure not only facilitates healing but also minimizes the risk of infection due to its antimicrobial properties. Studies have shown that bucrilate can effectively inhibit bacterial growth, making it suitable for use in surgical settings where sterility is crucial . Furthermore, its biocompatibility ensures that it does not elicit adverse immune responses when applied to living tissues.

The synthesis of bucrilate involves the reaction of cyanoacetic acid with isobutylene oxide under acidic conditions. The process typically includes the following steps:

  • Preparation of Cyanoacetic Acid: Cyanoacetic acid is synthesized from malonic acid and sodium cyanide.
  • Reaction with Isobutylene Oxide: The cyanoacetic acid is then reacted with isobutylene oxide in the presence of an acid catalyst.
  • Purification: The resulting product is purified through distillation or crystallization to obtain pure bucrilate.

This method allows for high yields and purity of the final product, making it suitable for commercial production .

: Employed in skin closure techniques and cosmetic procedures.
  • Prosthetic Devices: Acts as an adhesive for attaching prostheses to biological tissues.
  • Veterinary Medicine: Utilized in animal surgeries for wound closure.
  • Its rapid setting time and strong bonding capabilities make it an invaluable tool in various medical procedures .

    Research has identified several biological targets that interact with bucrilate. Studies indicate that it binds effectively to proteins and other biomolecules present in tissues, which enhances its adhesive properties. Additionally, interaction studies have shown that bucrilate can influence cellular responses during wound healing processes, promoting tissue regeneration and repair .

    Bucrilate shares similarities with other cyanoacrylates but exhibits unique properties that distinguish it from them. Below are some comparable compounds:

    Compound NameChemical FormulaUnique Features
    Ethyl CyanoacrylateC₅H₇NO₂Faster polymerization rate
    Methyl CyanoacrylateC₄H₆NO₂Lower viscosity
    Octyl CyanoacrylateC₁₀H₁₃NO₂Enhanced flexibility and waterproofing

    Uniqueness of Bucrilate:

    • Bucrilate's specific structure allows for optimal adhesion to both soft and hard tissues while maintaining flexibility.
    • Its bactericidal properties are more pronounced compared to some other cyanoacrylates, making it particularly suitable for surgical applications where infection control is paramount.

    XLogP3

    2.2

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    153.078978594 g/mol

    Monoisotopic Mass

    153.078978594 g/mol

    Heavy Atom Count

    11

    UNII

    2HJV1F859Z

    Related CAS

    26809-38-1

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Tissue Adhesives

    Pictograms

    Irritant

    Irritant

    Other CAS

    1069-55-2

    Wikipedia

    Isobutyl_cyanoacrylate

    Dates

    Modify: 2023-08-15

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